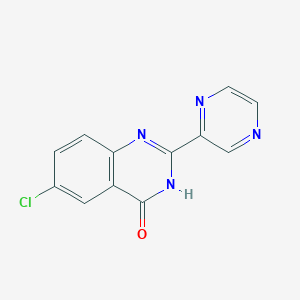
5-Hydroxy Propafenone beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propafenone beta-D-Glucuronide: is a metabolite of Propafenone, an anti-arrhythmic medication used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias. This compound is significant in the field of pharmacology and medicinal chemistry due to its role in the metabolism and efficacy of Propafenone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone beta-D-Glucuronide involves the hydroxylation of Propafenone followed by glucuronidation. The hydroxylation typically occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2D6 . The glucuronidation process involves the conjugation of the hydroxylated Propafenone with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems that mimic the human liver’s metabolic pathways. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Propafenone beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further pharmacological studies.
Aplicaciones Científicas De Investigación
5-Hydroxy Propafenone beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone metabolites.
Biology: Studied for its role in the metabolic pathways of Propafenone.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of arrhythmias.
Industry: Utilized in the development of anti-arrhythmic drugs and in quality control processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Propafenone beta-D-Glucuronide involves its interaction with cardiac ion channels. It primarily affects the HERG (human ether-a-go-go-related gene) channels, which are responsible for the repolarization of the cardiac action potential . By inhibiting these channels, the compound helps in stabilizing the cardiac rhythm and preventing arrhythmias.
Comparación Con Compuestos Similares
Similar Compounds
Propafenone: The parent compound, used as an anti-arrhythmic agent.
5-Hydroxy Propafenone: The immediate precursor in the metabolic pathway.
Propafenone-d5 beta-D-Glucuronide: A deuterated analog used in research.
Uniqueness
5-Hydroxy Propafenone beta-D-Glucuronide is unique due to its specific role in the metabolism of Propafenone and its distinct pharmacological effects on cardiac ion channels. Its glucuronide conjugation enhances its solubility and excretion, making it a crucial metabolite for therapeutic efficacy and safety.
Propiedades
Fórmula molecular |
C27H35NO10 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1 |
Clave InChI |
QGIYOVIZJDIKHE-MMBRXNSWSA-N |
SMILES isomérico |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


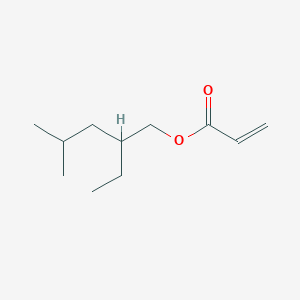
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
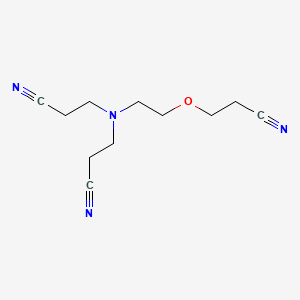
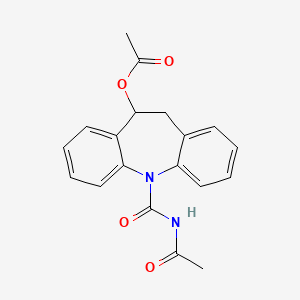
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
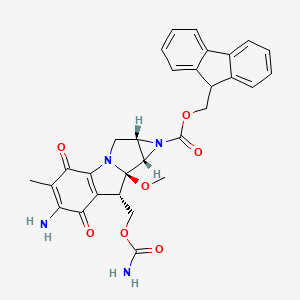
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
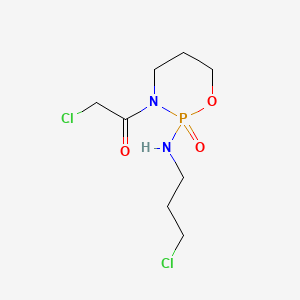
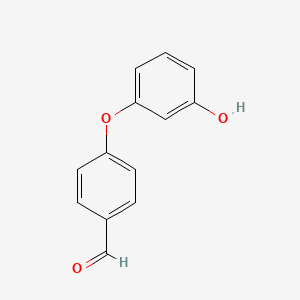

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
